molecular formula C12H9N3O2 B11880993 9-Methyl-6-nitro-9H-pyrido[3,4-B]indole

9-Methyl-6-nitro-9H-pyrido[3,4-B]indole

Cat. No.: B11880993
M. Wt: 227.22 g/mol
InChI Key: YIZTYVBWDQDYAO-UHFFFAOYSA-N
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Description

9-Methyl-6-nitro-9H-pyrido[3,4-B]indole is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-6-nitro-9H-pyrido[3,4-B]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another method includes the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of methanesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 9-Methyl-6-nitro-9H-pyrido[3,4-B]indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products:

    Reduction of Nitro Group: 9-Methyl-6-amino-9H-pyrido[3,4-B]indole.

    Electrophilic Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

9-Methyl-6-nitro-9H-pyrido[3,4-B]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methyl-6-nitro-9H-pyrido[3,4-B]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison:

    Harmine: Known for its psychoactive properties and use in traditional medicine. It has a methoxy group at the 7-position, which differentiates it from 9-Methyl-6-nitro-9H-pyrido[3,4-B]indole.

    Harman: Similar structure but lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

This compound stands out due to its unique nitro group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

9-methyl-6-nitropyrido[3,4-b]indole

InChI

InChI=1S/C12H9N3O2/c1-14-11-3-2-8(15(16)17)6-10(11)9-4-5-13-7-12(9)14/h2-7H,1H3

InChI Key

YIZTYVBWDQDYAO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=NC=C3

Origin of Product

United States

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